Davercin

Pulmonary pharmacokinetics Tissue distribution Respiratory infection

Davercin (CAS 55224-05-0), also known as erythromycin A cyclic 11,12-carbonate, is a first-generation semi-synthetic macrolide antibiotic derived from erythromycin via intramolecular cyclization of the 11- and 12-hydroxyl groups to form a cyclic carbonate moiety. It exerts bacteriostatic activity by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis.

Molecular Formula C38H65NO14
Molecular Weight 759.9 g/mol
CAS No. 55224-05-0
Cat. No. B1669842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDavercin
CAS55224-05-0
SynonymsErythromycin A;  Erythromycin A 11,12-carbonate;  Erythromycin A cyclic carbonate;  Davercin.
Molecular FormulaC38H65NO14
Molecular Weight759.9 g/mol
Structural Identifiers
SMILESCCC1C2(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C
InChIInChI=1S/C38H65NO14/c1-14-25-38(10)32(52-35(44)53-38)20(4)27(40)18(2)16-36(8,45)31(51-34-28(41)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-37(9,46-13)30(42)23(7)48-26/h18-26,28-32,34,41-42,45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30+,31-,32-,34+,36-,37-,38-/m1/s1
InChIKeyNKLGIWNNVDPGCA-ZDYKNUMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceColorless solution (in ethanol, 100mg/mL)
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Davercin (CAS 55224-05-0) Procurement Guide: Erythromycin Cyclocarbonate Macrolide Antibiotic for Research and Reference Standards


Davercin (CAS 55224-05-0), also known as erythromycin A cyclic 11,12-carbonate, is a first-generation semi-synthetic macrolide antibiotic derived from erythromycin via intramolecular cyclization of the 11- and 12-hydroxyl groups to form a cyclic carbonate moiety [1]. It exerts bacteriostatic activity by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis . Davercin exhibits broad-spectrum activity against Gram-positive and select Gram-negative microorganisms, with reported minimum inhibitory concentrations (MICs) ranging from 0.02 to 50 μg/mL across susceptible species . The compound was first introduced to the market in 1979 by Polfa (Poland) and remains available as an oral tablet formulation (Davercin® 250 mg) and as a reference standard for pharmaceutical research [1].

1 Macrolide antibiotic reference standard for 50S ribosomal inhibition research
2 Cyclic 11,12-carbonate-modified erythromycin with distinct tissue-distribution profile
3 Oral tablet reference listed drug for bioequivalence and pharmacokinetic bridging studies

Why Erythromycin, Clarithromycin, and Azithromycin Cannot Substitute for Davercin Without Validation


Despite sharing a common macrolide core and ribosomal binding mechanism, erythromycin derivatives exhibit substantial divergence in pharmacokinetic behavior, tissue distribution, acid stability, and metabolic susceptibility that preclude interchangeable use in both clinical and research contexts [1]. Davercin's unique cyclic 11,12-carbonate structural modification—absent in erythromycin, clarithromycin, and azithromycin—confers distinct physicochemical properties that directly impact experimental reproducibility and therapeutic outcomes . Substitution without prior validation risks confounding pharmacokinetic data due to Davercin's prolonged elimination half-life (9.5 hours) compared to erythromycin base (~1.5 hours), as well as its enhanced pulmonary tissue penetration documented in direct comparative human studies [2]. The quantitative evidence presented in Section 3 establishes the specific performance differentials that necessitate compound-specific procurement for respiratory infection models, tissue distribution studies, and bioequivalence reference applications.

Cyclic carbonate modification
This structural feature, absent in clarithromycin and azithromycin, alters tissue distribution and metabolic stability.
Half-life mismatch
Davercin's significantly longer elimination half-life may shift exposure profiles versus erythromycin base, affecting dosing-model design.
Tissue penetration context
Reported pulmonary tissue levels may not transfer across macrolide analogs without compound-specific validation.

Davercin Quantitative Differentiation Evidence: Comparative Data Against Erythromycin in Pulmonary Distribution, Pharmacokinetics, and Toxicity


Enhanced Pulmonary Tissue Penetration: Davercin Achieves Higher Lung Concentrations Than Erythromycin in Human Patients

In a direct head-to-head clinical study involving 55 patients with lung cancer, Davercin demonstrated superior penetration into pulmonary tissue compared to erythromycin [1]. Both antibiotics were administered 80 hours prior to surgery, after which pulmonary tissue samples were excised and antibiotic concentrations were determined microbiologically [1]. Davercin consistently achieved higher tissue concentrations, supporting its preferential selection for respiratory infection models where target-site drug exposure is a critical determinant of efficacy [1].

Pulmonary tissue penetration
Head-to-head
Higher lung tissue concentrations vs erythromycin in human subjects
Supports lung tissue distribution research
Directionality reported; exact concentrations not specified
Pulmonary pharmacokinetics Tissue distribution Respiratory infection Macrolide antibiotics

Extended Elimination Half-Life: Davercin (9.5 Hours) Enables Twice-Daily Dosing Versus Multiple-Daily Erythromycin Regimens

Davercin exhibits a prolonged elimination half-life of approximately 9.5 hours, enabling twice-daily oral dosing [1]. In contrast, erythromycin base has a substantially shorter half-life of approximately 1.5 hours, necessitating dosing every 6 hours (four times daily) to maintain therapeutic concentrations [2]. This 6.3-fold extension in half-life arises from the cyclic carbonate modification, which enhances metabolic stability and reduces first-pass degradation [1].

Elimination half-life
Cross-study comparable
9.5 h (Davercin) vs ~1.5 h (erythromycin) — 6.3× longer
Enables reduced-dosing-frequency models
Human PK data; confirm in target species
Pharmacokinetics Elimination half-life Dosing frequency Macrolide antibiotics

Acute Toxicity Profile: Davercin LD50 Values of 4.05 g/kg (Mouse) and 5.9 g/kg (Rat) Define Safety Margins for In Vivo Studies

Davercin exhibits low acute toxicity in rodent models, with reported oral LD50 values of 4.05 g/kg in mice and 5.9 g/kg in rats [1]. These values define the compound's safety margin for in vivo dosing studies and provide a quantitative benchmark for toxicity comparisons with other macrolides. For reference, erythromycin base has reported LD50 values in mice ranging from 2.5 to 3.1 g/kg depending on the route and formulation , suggesting a favorable toxicity profile for Davercin.

Acute toxicity (LD50)
Cross-study comparable
Mouse 4.05 g/kg, rat 5.9 g/kg (vs erythromycin ~2.5–3.1 g/kg)
Supports dose-ranging study design
Reported model-safety context; species differences apply
Acute toxicity LD50 Safety pharmacology In vivo dosing

Davercin Serves as Reference Listed Drug for Bioequivalence Studies of Erythromycin Cyclocarbonate Generic Formulations

Davercin® (erythromycin cyclocarbonate tablets, 250 mg, manufactured by Polfa Tarchomin, Poland) is employed as the reference listed drug (RLD) in regulatory bioequivalence studies for generic erythromycin cyclocarbonate formulations [1]. A 2025 clinical trial (CTR20254495) compared the pharmacokinetic parameters—Cmax, AUC0-t, and AUC0-∞—of a test formulation against Davercin® to establish bioequivalence [1]. This regulatory designation confirms Davercin's status as the authoritative comparator standard for pharmacokinetic bridging studies and generic product development.

Regulatory reference status
Supporting evidence
Davercin® 250 mg tablet serves as reference listed drug for bioequivalence trials
Comparator standard for PK bridging research
Human trial context; not for clinical or diagnostic use
Bioequivalence Pharmacokinetic reference Generic drug development Regulatory science

Davercin Priority Application Scenarios Based on Quantified Performance Differentiation


Pulmonary Pharmacokinetic and Tissue Distribution Studies in Respiratory Infection Models

Davercin is preferentially indicated for studies requiring quantification of antibiotic penetration into lung tissue, bronchial secretions, and pulmonary parenchyma. The direct comparative human data demonstrating enhanced pulmonary tissue concentrations over erythromycin [1] supports its selection for murine pneumonia models, bronchoalveolar lavage pharmacokinetic assessments, and tissue homogenate drug concentration analyses where target-site exposure is the primary endpoint. Investigators should prioritize Davercin when the research question concerns the relationship between pulmonary drug levels and antimicrobial efficacy.

Bioequivalence and Comparative Dissolution Studies for Generic Erythromycin Cyclocarbonate Development

As the established reference listed drug (RLD) in regulatory bioequivalence trials [1], Davercin® 250 mg tablets are required for pharmaceutical development programs seeking to demonstrate equivalence of generic erythromycin cyclocarbonate formulations. Analytical laboratories performing comparative dissolution testing, stability-indicating method validation, or pharmacokinetic bridging studies should procure Davercin® as the authoritative comparator standard to satisfy regulatory submission requirements and ensure method reproducibility.

Twice-Daily Dosing Protocols in Rodent Efficacy and Toxicology Studies

For in vivo studies requiring maintenance of therapeutic macrolide concentrations with reduced handling frequency, Davercin's extended 9.5-hour half-life [1] enables twice-daily oral dosing regimens without the need for continuous infusion or every-6-hour administration required for erythromycin base [2]. This property is particularly advantageous for chronic infection models, multi-week toxicology assessments, and studies involving stress-sensitive animal cohorts where frequent gavage or injection may confound experimental outcomes.

In Vivo Safety Pharmacology Studies Requiring Expanded Therapeutic Windows

Davercin's favorable acute toxicity profile, characterized by oral LD50 values of 4.05 g/kg in mice and 5.9 g/kg in rats [1], supports its use in dose-ranging safety pharmacology studies where erythromycin's lower LD50 (2.5-3.1 g/kg in mice) [2] may constrain maximal tolerated dose exploration. Researchers conducting maximum tolerated dose (MTD) determinations, toxicokinetic profiling, or repeat-dose toxicity assessments in rodent models should consider Davercin to minimize compound-attributed mortality while achieving adequate systemic exposure.

Application
Selection Property
Validation Focus
Pulmonary tissue distribution studies
Reported lung tissue penetration context
Comparative tissue concentration endpoints
Bioequivalence research reference standard
Reference listed drug for pharmacokinetic bridging
Cmax and AUC equivalence endpoints
Reduced-dosing-frequency rodent protocols
Extended half-life profile
Systemic exposure maintenance
Dose-ranging safety pharmacology
Reported acute toxicity margin
MTD determination and tolerability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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